DG013A

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C27H37N4O4P |

|---|---|

分子量 |

512.6 g/mol |

IUPAC 名称 |

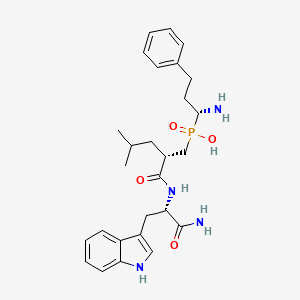

[(2S)-2-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]-4-methylpentyl]-[(1R)-1-amino-3-phenylpropyl]phosphinic acid |

InChI |

InChI=1S/C27H37N4O4P/c1-18(2)14-21(17-36(34,35)25(28)13-12-19-8-4-3-5-9-19)27(33)31-24(26(29)32)15-20-16-30-23-11-7-6-10-22(20)23/h3-11,16,18,21,24-25,30H,12-15,17,28H2,1-2H3,(H2,29,32)(H,31,33)(H,34,35)/t21-,24+,25-/m1/s1 |

InChI 键 |

QKFOTLXPIIESQI-IEZKXTBUSA-N |

手性 SMILES |

CC(C)C[C@H](CP(=O)([C@H](CCC1=CC=CC=C1)N)O)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N |

规范 SMILES |

CC(C)CC(CP(=O)(C(CCC1=CC=CC=C1)N)O)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)N |

产品来源 |

United States |

Foundational & Exploratory

DG013A: A Technical Guide to its Mechanism of Action as an ERAP1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is a critical zinc-dependent M1-aminopeptidase involved in the final stages of peptide trimming for presentation by Major Histocompatibility Complex (MHC) class I molecules.[1][2] This function places ERAP1 at a crucial intersection of immune surveillance and adaptive immunity, making it a compelling target for therapeutic intervention in autoimmune diseases and oncology.[3][4] DG013A, a phosphinic acid tripeptide mimetic, has emerged as a potent, low nanomolar inhibitor of ERAP1.[1][3][5] This document provides an in-depth technical overview of the mechanism of action of this compound on ERAP1, summarizing key quantitative data, experimental methodologies, and visualizing its molecular interactions and experimental workflows.

Mechanism of Action

This compound acts as a transition-state analogue inhibitor of ERAP1.[2][6] Its phosphinic acid moiety is designed to mimic the tetrahedral intermediate formed during peptide bond hydrolysis.[6] This allows for high-affinity binding to the active site of ERAP1.

Crystallographic studies of this compound in complex with ERAP1 (PDB: 6M8P) have elucidated the precise molecular interactions that underpin its inhibitory activity.[1][2][7] The inhibitor binds within the catalytic site of ERAP1 in its closed conformation, a state associated with enzymatic activity.[1][2] The key interactions are:

-

N-terminal Amine: Binds in the N-terminal recognition pocket of ERAP1.[1][2]

-

Phosphinic Acid Group: Coordinates with the catalytic zinc ion and interacts with the critical catalytic residue, Tyrosine-438.[1][2]

-

Peptide Backbone Mimetic: The backbone amide forms interactions with the GAMEN loop of the enzyme.[1][2]

-

Side-Chain Mimetics: The homo-phenylalanine, leucine, and tryptophan mimetic side chains occupy their respective specificity pockets (S1, S1', and S2').[1][2]

-

C-terminal Amide: The primary amide at the C-terminus extends towards the solvent and does not form direct interactions with the protein.[1][2]

By occupying the active site in this manner, this compound physically obstructs the binding and processing of natural peptide substrates, thereby inhibiting the trimming of antigenic peptide precursors. This leads to a modulation of the peptide repertoire presented by MHC class I molecules on the cell surface.[8][9]

Quantitative Data: Inhibitory Potency of this compound

The inhibitory potency of this compound against ERAP1 and other related aminopeptidases has been determined in multiple studies. The half-maximal inhibitory concentration (IC50) values are summarized below. It is important to note that variations in reported IC50 values can arise from differences in assay conditions, such as substrate concentration and pH.[2]

| Target Enzyme | Reported IC50 (nM) | Reference |

| Human ERAP1 | 33 | [2][5] |

| Human ERAP1 | 36 | [10] |

| Human ERAP1 | 55 (using a 10-mer fluorogenic substrate) | [9] |

| Human ERAP2 | 11 | [2][5] |

| Human IRAP | 30 | [9] |

| Human APN | 3.7 | [9] |

Experimental Protocols

The following sections detail the typical methodologies used to characterize the inhibitory activity of this compound on ERAP1.

Recombinant ERAP1 Inhibition Assay (Fluorogenic Substrate)

This assay measures the ability of this compound to inhibit the cleavage of a synthetic fluorogenic substrate by recombinant ERAP1.

Materials:

-

Recombinant human ERAP1

-

Fluorogenic substrate (e.g., L-Leucine-7-amido-4-methylcoumarin, Leu-AMC)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

This compound (in a suitable solvent like DMSO)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 96-well plate, add a fixed concentration of recombinant ERAP1 to each well.

-

Add the serially diluted this compound or vehicle control to the wells containing the enzyme and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate (e.g., Leu-AMC) to each well. The final substrate concentration should be at or below its Michaelis constant (Km) to ensure competitive inhibition can be accurately measured.[2]

-

Monitor the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC).

-

Calculate the initial reaction velocities (rates) from the linear portion of the fluorescence curves.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Antigen Presentation Assay

This assay evaluates the effect of this compound on the presentation of a specific, ERAP1-dependent antigenic peptide on the surface of cells.

Materials:

-

Cell line (e.g., HeLa cells) expressing a specific MHC class I allele (e.g., HLA-B27) and engineered to express a precursor peptide that requires ERAP1 trimming.[8]

-

This compound

-

Cell culture medium and reagents

-

Antibody specific for the presented peptide-MHC complex

-

Flow cytometer

Procedure:

-

Seed the cells in a multi-well plate and allow them to adhere.

-

Treat the cells with varying concentrations of this compound or a vehicle control for a specified period (e.g., 24-48 hours). This long exposure may be necessary due to the low cellular permeability of this compound.[1][2]

-

Harvest the cells and wash them with a suitable buffer (e.g., PBS with 1% BSA).

-

Stain the cells with a fluorescently labeled antibody that specifically recognizes the final processed epitope presented by the MHC class I molecule on the cell surface.

-

Analyze the stained cells by flow cytometry to quantify the mean fluorescence intensity, which corresponds to the level of surface antigen presentation.

-

A dose-dependent reduction in the presentation of the ERAP1-dependent epitope indicates cellular inhibition of ERAP1.[8]

Visualizations

This compound Mechanism of Action on ERAP1

Caption: this compound competitively inhibits ERAP1, altering antigen presentation.

Experimental Workflow for ERAP1 Inhibition Assay

Caption: Workflow for determining the IC50 of this compound against ERAP1.

Limitations and Selectivity

While this compound is a potent inhibitor of ERAP1, its utility as a cellular probe is limited by its negligible passive cellular permeability.[1][2] This is attributed to its highly charged phosphinic acid moiety.[3] Consequently, achieving intracellular concentrations sufficient for ERAP1 inhibition in cellular assays may require long exposure times.[2]

Furthermore, this compound exhibits polypharmacology, inhibiting other M1-aminopeptidases, including ERAP2 and Aminopeptidase N (APN), with high potency.[1][9] This lack of selectivity is a critical consideration when interpreting cellular data, as effects may not be solely attributable to ERAP1 inhibition.[2]

Conclusion

This compound is a well-characterized, potent phosphinic acid-based inhibitor of ERAP1 that functions as a transition-state analogue. Its mechanism of action has been elucidated through biochemical and structural studies, providing a clear picture of its interaction with the ERAP1 active site. While its low cell permeability and off-target activity present challenges for its use as a selective cellular probe, this compound remains a valuable tool for in vitro biochemical and crystallographic studies of ERAP1.[1][2] The development of more selective and cell-permeable ERAP1 inhibitors is an ongoing effort in the field.[3]

References

- 1. researchgate.net [researchgate.net]

- 2. Investigating the phosphinic acid tripeptide mimetic this compound as a tool compound inhibitor of the M1-aminopeptidase ERAP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Investigating the phosphinic acid tripeptide mimetic this compound as a tool compound inhibitor of the M1-aminopeptidase ERAP1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DSpace [repository.icr.ac.uk]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Conformational dynamics linked to domain closure and substrate binding explain the ERAP1 allosteric regulation mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. ERAP Inhibitors in Autoimmunity and Immuno-Oncology: Medicinal Chemistry Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Molecular Target of DG013A: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DG013A is a potent, phosphinic acid-based peptidomimetic inhibitor that has garnered significant interest within the fields of immunology and oncology.[1][2] This small molecule was rationally designed to target key enzymes involved in the final stages of antigen processing, thereby modulating the peptide repertoire presented by Major Histocompatibility Complex (MHC) class I molecules.[3] By inhibiting these enzymes, this compound can enhance the presentation of certain antigenic epitopes, leading to an augmented cytotoxic T-lymphocyte (CTL) response against cancer cells and virally infected cells.[3] This technical guide provides a comprehensive overview of the molecular targets of this compound, its mechanism of action, quantitative biochemical data, and detailed experimental protocols for its characterization.

Molecular Targets of this compound

The primary molecular targets of this compound are the M1 family of zinc metalloaminopeptidases, specifically Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) , Endoplasmic Reticulum Aminopeptidase 2 (ERAP2) , and to a lesser extent, Insulin-Regulated Aminopeptidase (IRAP) .[2][4] These enzymes reside in the endoplasmic reticulum and are responsible for trimming the N-terminus of antigenic peptide precursors to the optimal length for binding to MHC class I molecules.[3] this compound acts as a competitive inhibitor for ERAP1 and ERAP2. It is important to note that this compound also exhibits potent inhibitory activity against Aminopeptidase N (APN) , a related M1 aminopeptidase, which should be considered in the interpretation of experimental results.[1][5]

Quantitative Data

The inhibitory potency of this compound against its primary targets has been determined through various in vitro enzymatic assays. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

| Target Enzyme | IC50 (nM) | Reference(s) |

| ERAP1 | 33, 36 | [6][7] |

| ERAP2 | 11 | [6] |

| IRAP | 30 | [4] |

| Aminopeptidase N (APN) | 3.7 | [1][5] |

Further kinetic analysis has provided insights into the binding dynamics of this compound with its targets.

| Target Enzyme | Parameter | Value | Reference(s) |

| ERAP1 (wild-type) | k_on (M⁻¹s⁻¹) | Not explicitly stated | [7] |

| k_off (s⁻¹) | Not explicitly stated | [7] | |

| ERAP1 (2mut variant) | k_off (s⁻¹) | ~20-fold faster than wild-type | [7] |

Signaling Pathway Modulation: Antigen Processing and Presentation

This compound exerts its biological effects by modulating the MHC class I antigen processing and presentation pathway. By inhibiting ERAP1 and ERAP2, this compound prevents the over-trimming or destruction of certain antigenic epitopes, leading to their increased presentation on the cell surface. This enhanced presentation can lead to a more robust recognition and killing of target cells by cytotoxic T-lymphocytes.

Caption: MHC Class I Antigen Processing and Presentation Pathway.

Experimental Protocols

ERAP1 Activity Assay using a Fluorogenic Substrate

This protocol describes a continuous in vitro assay to measure the enzymatic activity of ERAP1 using the fluorogenic substrate L-Leucine-7-amido-4-methylcoumarin (Leu-AMC).[8][9]

Materials:

-

Recombinant human ERAP1 enzyme

-

L-Leucine-7-amido-4-methylcoumarin (Leu-AMC) substrate

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0

-

This compound or other inhibitors

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a stock solution of Leu-AMC in DMSO.

-

Prepare serial dilutions of this compound in Assay Buffer.

-

In a 96-well black microplate, add 50 µL of Assay Buffer to all wells.

-

Add 25 µL of the this compound dilutions to the appropriate wells. For control wells, add 25 µL of Assay Buffer.

-

Add 25 µL of a pre-diluted solution of recombinant ERAP1 in Assay Buffer to all wells.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 100 µL of a pre-warmed solution of Leu-AMC in Assay Buffer to all wells. The final concentration of Leu-AMC should be at or below its Km for ERAP1.

-

Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

-

Measure the fluorescence intensity kinetically at an excitation wavelength of 380 nm and an emission wavelength of 460 nm for 30-60 minutes, with readings taken every 1-2 minutes.

-

Calculate the initial reaction velocities (V₀) from the linear portion of the fluorescence versus time curves.

-

Determine the IC50 value of this compound by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Cell-Based SIINFEKL Antigen Presentation Assay

This protocol details a flow cytometry-based assay to measure the presentation of the model antigenic peptide SIINFEKL on the surface of cells.[1][4][5]

Materials:

-

H-2Kb expressing cell line (e.g., murine melanoma B16-F10)

-

Plasmid encoding a protein containing the SIINFEKL peptide

-

Transfection reagent

-

PE-conjugated anti-mouse H-2Kb (SIINFEKL) antibody (clone 25-D1.16)

-

PE-conjugated isotype control antibody

-

This compound

-

FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

-

Flow cytometer

Procedure:

-

Seed the H-2Kb expressing cells in a 24-well plate and allow them to adhere overnight.

-

Transfect the cells with the SIINFEKL-containing plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control.

-

Incubate the cells for another 24-48 hours.

-

Harvest the cells by gentle trypsinization and wash them with FACS buffer.

-

Resuspend the cells in FACS buffer and aliquot approximately 1 x 10^6 cells per tube.

-

Add the PE-conjugated anti-mouse H-2Kb (SIINFEKL) antibody or the isotype control antibody to the respective tubes.

-

Incubate the cells on ice for 30 minutes in the dark.

-

Wash the cells twice with FACS buffer.

-

Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

-

Analyze the data by gating on the live cell population and measuring the mean fluorescence intensity (MFI) of the PE channel. The increase in MFI in the presence of this compound indicates enhanced SIINFEKL presentation.

Cytotoxic T-Lymphocyte (CTL) Killing Assay

This protocol describes a flow cytometry-based assay to assess the ability of CTLs to kill target cells presenting a specific antigen, which can be modulated by this compound.[10]

Materials:

-

Target cells (e.g., SIINFEKL-pulsed splenocytes or a tumor cell line expressing the antigen)

-

Effector CTLs (e.g., OT-I CD8+ T cells specific for SIINFEKL)

-

This compound

-

Cell viability dye (e.g., Propidium Iodide or 7-AAD)

-

CFSE (Carboxyfluorescein succinimidyl ester) to label target cells

-

Flow cytometer

Procedure:

-

Label the target cells with a high concentration of CFSE (CFSE_high). As a control, a population of target cells can be left unlabeled or labeled with a low concentration of CFSE (CFSE_low) and not pulsed with the antigen.

-

Pulse the CFSE_high target cells with the specific antigenic peptide (e.g., SIINFEKL) for 1-2 hours at 37°C.

-

Wash the peptide-pulsed target cells to remove excess peptide.

-

Co-culture the peptide-pulsed CFSE_high target cells with the effector CTLs at various effector-to-target (E:T) ratios in the presence of different concentrations of this compound or vehicle control. Include wells with target cells alone as a control for spontaneous death.

-

Incubate the co-culture for 4-6 hours at 37°C.

-

Harvest the cells and stain with a cell viability dye.

-

Acquire the data on a flow cytometer.

-

Analyze the data by gating on the CFSE-positive population to identify the target cells.

-

Within the target cell population, determine the percentage of viable (viability dye-negative) and dead (viability dye-positive) cells.

-

Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [ (% Dead Target Cells in co-culture - % Spontaneous Dead Target Cells) / (100 - % Spontaneous Dead Target Cells) ] * 100

Experimental Workflows

The following diagrams illustrate the logical flow of the key experimental procedures described above.

Caption: Workflow for ERAP1 Enzymatic Activity Assay.

Caption: Workflow for SIINFEKL Antigen Presentation Assay.

Caption: Workflow for Cytotoxic T-Lymphocyte (CTL) Killing Assay.

References

- 1. Detection of Antigen Presentation by Murine Bone Marrow-Derived Dendritic Cells - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Protocol for assessing T cell receptor-mediated human T cell cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bdbiosciences.com [bdbiosciences.com]

- 4. ulab360.com [ulab360.com]

- 5. thermofisher.com [thermofisher.com]

- 6. A SIINFEKL-Based System to Measure MHC Class I Antigen Presentation Efficiency and Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Assessment of Lymphocyte-Mediated Cytotoxicity Using Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]

- 8. benchchem.com [benchchem.com]

- 9. Cell-based Flow Cytometry Assay to Measure Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line (... [protocols.io]

DG013A as a Competitive Inhibitor of ERAP2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endoplasmic reticulum aminopeptidase 2 (ERAP2) is a critical metalloaminopeptidase involved in the final trimming of antigenic peptides prior to their presentation by major histocompatibility complex (MHC) class I molecules. This role places ERAP2 at a crucial juncture in the adaptive immune response, making it a compelling target for therapeutic intervention in autoimmune diseases and cancer. DG013A, a phosphinic acid tripeptide mimetic, has emerged as a potent inhibitor of ERAP2. This technical guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of key biological and experimental processes.

Core Concepts: ERAP2 and Competitive Inhibition

ERAP2, a member of the M1 family of zinc-metallopeptidases, exhibits a preference for cleaving N-terminal amino acids from peptide precursors within the endoplasmic reticulum. This trimming process is essential for generating peptides of the optimal length (typically 8-10 amino acids) for stable binding to MHC class I molecules. Dysregulation of ERAP2 activity can lead to an altered immunopeptidome, potentially contributing to autoimmune responses or allowing cancerous cells to evade immune surveillance.

Competitive inhibitors, such as this compound, function by binding to the active site of an enzyme, thereby preventing the natural substrate from binding. This interaction is reversible, and the level of inhibition is dependent on the concentrations of both the inhibitor and the substrate. The efficacy of a competitive inhibitor is typically quantified by its inhibitor constant (Ki) or its half-maximal inhibitory concentration (IC50), which represents the concentration of inhibitor required to reduce enzyme activity by 50%.

Quantitative Data: this compound Inhibition of ERAP Aminopeptidases

The inhibitory potency of this compound against ERAP2 and its closely related homolog, ERAP1, has been characterized using in vitro enzymatic assays. The following table summarizes the key quantitative data for this compound.

| Compound | Target Enzyme | IC50 (nM) | Substrate | Reference |

| This compound | ERAP2 | 11 | L-Arginine-7-amido-4-methylcoumarin (R-AMC) | [1][2] |

| This compound | ERAP1 | 33 | L-Leucine-7-amido-4-methylcoumarin (L-AMC) | [1][2] |

Note: IC50 values can vary slightly between studies depending on the specific assay conditions.

Mechanism of Action: Competitive Inhibition

Michaelis-Menten kinetic analysis has confirmed that this compound acts as a competitive inhibitor of ERAP2. This mode of action is consistent with its design as a transition-state analog, mimicking the tetrahedral intermediate formed during peptide bond cleavage. X-ray crystallography of the ERAP2-DG013A complex (PDB ID: 4JBS) provides a detailed view of this interaction at the atomic level.[3]

Structural Insights from X-ray Crystallography

The co-crystal structure of this compound bound to the active site of ERAP2 reveals key interactions that underpin its inhibitory activity:

-

Zinc Coordination: The phosphinic acid moiety of this compound directly coordinates with the catalytic zinc ion in the ERAP2 active site.

-

S1 Pocket Occupancy: The inhibitor's side chain occupies the S1 specificity pocket of the enzyme.

-

Hydrogen Bonding: A network of hydrogen bonds further stabilizes the inhibitor within the active site.

These structural features validate the rational design of this compound as a potent, active-site directed inhibitor of ERAP2.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound as an ERAP2 inhibitor.

Recombinant ERAP2 Expression and Purification

The production of high-quality, active recombinant ERAP2 is a prerequisite for in vitro inhibition studies. A common method involves the use of a baculovirus expression system in insect cells.

Protocol:

-

Construct Generation: The cDNA encoding the soluble portion of human ERAP2 is cloned into a suitable baculovirus transfer vector, often with an N-terminal secretion signal (e.g., honeybee melittin) and a C-terminal hexa-histidine (His6) tag for purification.

-

Baculovirus Production: The recombinant transfer vector is used to generate high-titer baculovirus stock in insect cells (e.g., Spodoptera frugiperda Sf9 cells).

-

Protein Expression: High Five™ insect cells are infected with the recombinant baculovirus. The secreted, His-tagged ERAP2 is harvested from the culture medium after a suitable incubation period.

-

Purification:

-

The conditioned medium is concentrated and subjected to immobilized metal affinity chromatography (IMAC) using a Ni-NTA resin.

-

The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins.

-

ERAP2 is eluted with a buffer containing a higher concentration of imidazole.

-

Further purification can be achieved by size-exclusion chromatography to obtain a highly pure and homogenous protein preparation.

-

-

Quality Control: The purity of the recombinant ERAP2 is assessed by SDS-PAGE, and its enzymatic activity is confirmed using a fluorogenic substrate assay.

ERAP2 Enzyme Inhibition Assay

This assay is used to determine the IC50 value of an inhibitor against ERAP2. It relies on the cleavage of a fluorogenic substrate, resulting in a measurable increase in fluorescence.

Materials:

-

Recombinant human ERAP2

-

This compound (or other inhibitors)

-

L-Arginine-7-amido-4-methylcoumarin (R-AMC) substrate

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5

-

96-well black microplates

-

Fluorescence plate reader

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the inhibitor in Assay Buffer.

-

Prepare a stock solution of R-AMC in DMSO and dilute to the final working concentration in Assay Buffer.

-

Dilute the recombinant ERAP2 to the desired concentration in Assay Buffer.

-

-

Assay Procedure:

-

To each well of the 96-well plate, add a fixed volume of the inhibitor dilution (or buffer for control wells).

-

Add a fixed volume of the ERAP2 solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding a fixed volume of the R-AMC substrate solution to each well.

-

-

Fluorescence Measurement:

-

Immediately begin monitoring the increase in fluorescence over time using a fluorescence plate reader with excitation and emission wavelengths appropriate for AMC (typically ~380 nm and ~460 nm, respectively).

-

Record the reaction rates (slope of the fluorescence versus time curve).

-

-

Data Analysis:

-

Plot the reaction rates against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Caco-2 Cell Permeability Assay

This assay is used to assess the ability of a compound to cross a monolayer of human intestinal epithelial cells, providing an in vitro model for predicting oral bioavailability.

Materials:

-

Caco-2 cells

-

Transwell® inserts (e.g., 24-well format)

-

Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics)

-

Hanks' Balanced Salt Solution (HBSS) with HEPES buffer

-

This compound

-

LC-MS/MS system for compound quantification

Protocol:

-

Cell Seeding and Culture:

-

Seed Caco-2 cells onto the apical side of the Transwell® inserts at a high density.

-

Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

-

-

Monolayer Integrity Assessment:

-

Measure the transepithelial electrical resistance (TEER) of the monolayer to ensure the integrity of the tight junctions.

-

Alternatively, assess the permeability of a fluorescent marker that is known to have low paracellular transport (e.g., Lucifer Yellow).

-

-

Permeability Assay:

-

Wash the cell monolayer with pre-warmed HBSS.

-

Add the this compound solution (at a known concentration) to the apical (A) or basolateral (B) chamber. The other chamber receives buffer without the compound.

-

Incubate the plate at 37°C with gentle shaking.

-

At various time points, collect samples from the receiver chamber (B for A-to-B transport, A for B-to-A transport).

-

-

Sample Analysis:

-

Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where:

-

dQ/dt is the rate of compound appearance in the receiver chamber.

-

A is the surface area of the Transwell® membrane.

-

C0 is the initial concentration of the compound in the donor chamber.

-

-

Visualizations

ERAP2 Catalytic Cycle and Competitive Inhibition by this compound

Caption: ERAP2 catalytic cycle and its competitive inhibition by this compound.

Experimental Workflow for ERAP2 Inhibition Assay

Caption: Workflow for determining the IC50 of this compound against ERAP2.

Logical Relationship of this compound as a Competitive Inhibitor

Caption: Logical diagram of this compound's competitive inhibition of ERAP2.

Conclusion

This compound is a potent, competitive inhibitor of ERAP2, offering a valuable tool for researchers studying the role of this enzyme in antigen presentation and immune regulation. The data and protocols presented in this technical guide provide a comprehensive resource for scientists and drug development professionals working to understand and therapeutically target ERAP2. The low cellular permeability of this compound, however, should be a key consideration in the design of cell-based experiments, and the development of more cell-penetrant analogs may be necessary for in vivo applications.

References

Structure-Activity Relationship of DG013A: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the structure-activity relationship (SAR) of DG013A, a potent inhibitor of Endoplasmic Reticulum Aminopeptidases (ERAP1 and ERAP2) and Insulin-Regulated Aminopeptidase (IRAP). This compound has been instrumental as a tool compound for investigating the role of these M1-aminopeptidases in antigen presentation, autoimmune diseases, and cancer immunotherapy.

Introduction and Design Rationale

This compound is a phosphinic pseudopeptide designed as a transition-state analog inhibitor of M1 zinc-metallopeptidases.[1][2] These enzymes, particularly ERAP1 and ERAP2, play a crucial role in the final trimming of antigenic peptides in the endoplasmic reticulum before they are loaded onto Major Histocompatibility Complex (MHC) class I molecules for presentation to cytotoxic T-lymphocytes.[3][4] By inhibiting these aminopeptidases, the repertoire of presented antigens can be modulated, a strategy with potential therapeutic applications in cancer and autoimmunity.[1]

The design of this compound was a rational, structure-based effort aimed at mimicking the tetrahedral transition state of peptide cleavage.[1] The phosphinic acid functional group serves as a non-hydrolyzable mimic that can coordinate with the catalytic zinc ion in the enzyme's active site.[1][3] The inhibitor's side chains were selected to specifically target and occupy the enzyme's substrate-binding pockets (S1, S1', and S2') to achieve high affinity and potency.[1]

Chemical Structure and Core Moieties

This compound is a tripeptide mimetic with the following key structural features designed to interact with the enzyme's active site:

-

P1 Homophenylalanine: The phenylethyl side chain is designed to fit into the S1 specificity pocket, which accommodates large hydrophobic residues.[1]

-

P1' Leucine: This small hydrophobic residue was chosen to occupy the S1' specificity pocket.[1]

-

P2' Tryptophan: The addition of a C-terminal tryptophan was a critical design choice to exploit a hydrophobic S2' pocket, significantly enhancing the inhibitor's potency.[1]

-

Phosphinic Acid Group: This central moiety acts as a transition-state analog, binding directly to the catalytic zinc ion and interacting with key active site residues like the catalytic tyrosine.[1][5]

The stereochemistry of the compound is crucial for its activity. This compound represents the active stereoisomer, while its diastereomer, DG013B, exhibits significantly weaker binding, highlighting the precise structural requirements for effective inhibition.[1][3]

Mechanism of Action

Biochemical analyses have demonstrated that this compound functions as a competitive inhibitor .[1] It directly competes with peptide substrates for binding to the active site of ERAP1 and ERAP2. X-ray crystallography studies of this compound in complex with both ERAP1 and ERAP2 have validated this binding mode, showing the inhibitor deeply buried within the enzyme's catalytic site and making extensive interactions with the specificity pockets.[1][3][6] The binding affinity is primarily attributed to specific interactions between the inhibitor's side chains and the enzyme's pockets, as the phosphinic group itself is a relatively weak zinc ligand.[1]

Quantitative Structure-Activity Relationship Data

The potency of this compound and related compounds has been evaluated against ERAP1, ERAP2, and other aminopeptidases. While initial studies reported very high potency, subsequent investigations have revealed weaker affinity and significant off-target activity. This highlights the importance of standardized assay conditions.

| Compound | Target Enzyme | IC₅₀ (nM) [Source] | Notes |

| This compound | ERAP1 | 33[7], 36[8] | Original studies showed potent, low nM inhibition. |

| >165[3] | A later study reported >5-fold weaker affinity.[3] | ||

| ERAP2 | 11[7] | Generally shows higher potency against ERAP2 than ERAP1.[1][7] | |

| >55[3] | Weaker affinity also observed in the later study.[3] | ||

| IRAP | Potent inhibitor[1] | Also inhibits the related Insulin-Regulated Aminopeptidase.[1] | |

| APN | 3.7[3] | Potent off-target inhibition; 62-fold more potent than vs ERAP1.[3] | |

| DG013B | ERAP1 / ERAP2 | Very weak affinity[3] | Diastereomer used as a negative control.[3] |

| DG002A/B | ERAP1 / ERAP2 | Weaker than this compound[1] | Lacks the C-terminal tryptophan, demonstrating its importance.[1] |

Key SAR Insights and Limitations

-

Importance of the S2' Pocket: The addition of a C-terminal tryptophan to create this compound from its precursor scaffold (DG002) was the key modification that resulted in nanomolar potency. This demonstrates the critical role of occupying the hydrophobic S2' pocket for high-affinity binding.[1]

-

Stereoselectivity: The significant drop in activity from this compound to its diastereomer DG013B underscores a strict stereochemical requirement for optimal interaction with the enzyme's active site.[1]

-

Polypharmacology: this compound is not a selective inhibitor. It potently inhibits ERAP1, ERAP2, and IRAP.[1] Furthermore, it was discovered to be a highly potent inhibitor of Aminopeptidase N (APN), a related M1-aminopeptidase, which complicates the interpretation of its biological effects.[3]

-

Poor Cell Permeability: A major limitation of this compound is its negligible passive cell permeability.[3] The highly charged phosphinic acid moiety prevents it from efficiently crossing cell membranes to reach its intracellular targets in the ER. This finding challenges its utility as a cellular chemical probe and suggests that effects seen in cell-based assays may require very long exposure times or be confounded by off-target activities.[3]

Experimental Protocols

The inhibitory potency of this compound is typically determined using a fluorometric assay.

-

Enzyme Preparation: Recombinant human ERAP1 and ERAP2 are isolated from expression systems like Hi5 insect cells or HEK 293S cells.[8]

-

Assay Conditions: The assay is performed in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

Substrate: A fluorogenic substrate, such as L-Leucine-7-amido-4-methylcoumarin (L-Leu-AMC), is used at a concentration at or below its Michaelis constant (Km).[3]

-

Procedure: The enzyme is pre-incubated with varying concentrations of the inhibitor (e.g., this compound) for a set period. The reaction is initiated by adding the substrate.

-

Detection: The rate of substrate cleavage is monitored by measuring the increase in fluorescence of the released AMC product over time using a plate reader.

-

Data Analysis: The reaction rates are plotted against the inhibitor concentration, and the data are fitted to a four-parameter dose-response curve to calculate the IC₅₀ value.[8]

To determine the binding mode of this compound, co-crystallization studies have been performed.

-

Protein Expression and Purification: High-purity ERAP1 or ERAP2 protein is produced and purified.[6]

-

Complex Formation: The purified protein is incubated with a molar excess of this compound to ensure saturation of the active site.

-

Crystallization: The protein-inhibitor complex is subjected to crystallization screening using techniques like vapor diffusion.

-

Data Collection and Structure Solution: Crystals are cryo-cooled and exposed to an X-ray source. The resulting diffraction data are processed to solve the three-dimensional structure of the complex, revealing the precise interactions between this compound and the enzyme.[1]

These assays measure the ability of this compound to modulate the presentation of specific peptide epitopes on the cell surface.

-

Cell Line: A suitable cell line, such as HeLa cells expressing a specific MHC allele (e.g., H2-Kb), is used.[1][9]

-

Epitope Precursor Delivery: Cells are infected with a recombinant vaccinia virus that expresses an N-terminally extended precursor of a known epitope (e.g., SIINFEKL), which requires ERAP trimming for presentation.[1][9]

-

Inhibitor Treatment: The infected cells are incubated with a dose range of this compound for an extended period (e.g., 5-16 hours) to allow for potential cellular uptake and target engagement.[1]

-

Detection: The amount of correctly processed epitope presented on the cell surface is quantified using epitope-specific antibodies and flow cytometry. An increase or decrease in presentation (depending on whether the enzyme generates or destroys the epitope) indicates cellular activity of the inhibitor.[1]

Conclusion

This compound is a landmark inhibitor in the study of M1-aminopeptidases. Its rational design led to a highly potent, competitive inhibitor whose structure-activity relationship is well-defined. The key determinants for its high affinity are the occupation of the S1, S1', and particularly the S2' pockets, along with a precise stereochemical arrangement. However, the discovery of its significant off-target activity against APN and, critically, its negligible passive cell permeability, limit its utility as a reliable chemical probe for in-cell or in-vivo validation of ERAP1 and ERAP2 as drug targets.[3] While it remains a valuable tool for biochemical and crystallographic studies, these limitations underscore the need for the development of new generations of potent, selective, and cell-permeable inhibitors to further probe the therapeutic potential of this important class of enzymes.

References

- 1. pnas.org [pnas.org]

- 2. Investigating the phosphinic acid tripeptide mimetic this compound as a tool compound inhibitor of the M1-aminopeptidase ERAP1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Investigating the phosphinic acid tripeptide mimetic this compound as a tool compound inhibitor of the M1-aminopeptidase ERAP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DSpace [repository.icr.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. Determination Of X-ray Crystal Structures Of ERAP1 Complexes | Peak Proteins [peakproteins.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

DG013A's role in modulating adaptive immunity

An In-depth Technical Guide on the Role of DG013A in Modulating Adaptive Immunity

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a phosphinic acid tripeptide mimetic inhibitor that has garnered attention for its role in modulating the adaptive immune response.[1][2] It primarily targets M1-aminopeptidases, including Endoplasmic Reticulum Aminopeptidase 1 (ERAP1), Endoplasmic Reticulum Aminopeptidase 2 (ERAP2), and Insulin-Regulated Aminopeptidase (IRAP).[1][3] These enzymes are critical in the final stages of antigen processing, trimming peptide precursors to the optimal length for binding to Major Histocompatibility Complex (MHC) class I molecules within the endoplasmic reticulum.[1][4] By inhibiting these aminopeptidases, this compound can significantly alter the repertoire of peptides presented on the cell surface (the immunopeptidome), thereby influencing the subsequent T-cell response.[5][6] This modulation has implications for various therapeutic areas, including cancer immunotherapy and autoimmune diseases.[2][7]

Core Mechanism of Action: Inhibition of Antigen Trimming

The adaptive immune system relies on the presentation of intracellular peptides by MHC class I molecules to cytotoxic T lymphocytes (CTLs).[4] This process allows for the surveillance and elimination of infected or malignant cells.[4] ERAP1 and ERAP2 play a pivotal role by trimming N-terminally extended peptide precursors to the canonical 8-10 amino acids required for stable MHC class I binding.[1][6]

This compound acts as a potent inhibitor of these enzymes, effectively halting the peptide trimming process.[1] This inhibition can lead to two primary outcomes depending on the specific antigen precursor:

-

Epitope Destruction Prevention: In some cases, ERAP enzymes can over-trim and destroy antigenic epitopes. By inhibiting this process, this compound can enhance the presentation of these specific epitopes, leading to a stronger CTL response against targeted cells.[4][6]

-

Altered Peptidome Generation: Inhibition of ERAP can lead to the presentation of an altered set of peptides on the cell surface.[5] This can change how immune cells recognize and interact with target cells, which can be leveraged to make tumor cells more susceptible to immune-mediated killing.[5]

Quantitative Data: Inhibitory Potency

The inhibitory activity of this compound has been quantified against its primary targets. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

| Target Enzyme | IC50 Value (nM) |

| ERAP1 | 33 - 36 |

| ERAP2 | 11 |

| IRAP | 30 |

Data sourced from multiple studies.[3][7][8]

Signaling and Antigen Presentation Pathway Modulation

This compound directly intervenes in the antigen processing and presentation pathway within the endoplasmic reticulum. The following diagram illustrates this mechanism.

Caption: Mechanism of this compound in the MHC-I antigen presentation pathway.

Key Experimental Findings and Protocols

Modulation of T-cell Differentiation and Cytokine Secretion

Studies have demonstrated that this compound can influence T-cell function. Specifically, it has been shown to reduce the differentiation of Th17 cells and decrease the secretion of IL-17A from CD4+ T cells.[5][6]

Experimental Protocol: Cytokine Secretion Assay

A typical protocol to assess the impact of this compound on cytokine secretion involves the following steps:

-

Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using density gradient separation. Further purify CD4+ T cells using magnetic-activated cell sorting (MACS).[9]

-

Cell Culture and Stimulation: Culture the purified T cells in a suitable medium. Stimulate the cells to induce differentiation and cytokine production. For Th17 differentiation, a cocktail of anti-CD3 and anti-CD28 antibodies, along with IL-6, TGF-β, IL-23, anti-IL-4, and anti-IFN-γ, is commonly used.

-

Compound Treatment: Treat the stimulated cells with varying concentrations of this compound or a vehicle control.

-

Incubation: Incubate the cells for a period of 3-5 days to allow for differentiation and cytokine accumulation.

-

Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of secreted cytokines (e.g., IL-17A) using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).[9][10]

-

Data Analysis: Compare cytokine levels in this compound-treated samples to the vehicle control to determine the compound's effect.

The workflow for this type of experiment is outlined below.

Caption: Workflow for a T-cell cytokine secretion assay.

Antigen Presentation Assays

The direct effect of this compound on antigen presentation can be measured using cellular assays. These experiments typically use a model antigen to quantify changes in its presentation on the cell surface. A common model is the SIINFEKL epitope derived from ovalbumin.[5]

Experimental Protocol: In Vitro Antigen Presentation Assay

-

Cell Line: Use a suitable cell line, such as HeLa cells, that can be engineered to express the necessary MHC class I molecule (e.g., H-2Kb) and a precursor of the model antigen targeted to the ER.[5]

-

Infection/Transfection: Introduce the precursor antigen into the cells, often via a vaccinia virus vector.[5]

-

Compound Incubation: Treat the cells with a dose range of this compound for several hours.

-

Staining: Stain the cells with a fluorescently-labeled antibody that specifically recognizes the correctly processed and presented peptide-MHC complex (e.g., the 25-D1.16 antibody for SIINFEKL-H-2Kb).

-

Flow Cytometry: Analyze the cells using flow cytometry to quantify the mean fluorescence intensity, which corresponds to the level of antigen presentation on the cell surface.

-

Data Analysis: Plot the dose-dependent reduction in surface presentation to determine the compound's cellular efficacy.[5]

Considerations and Future Directions

While this compound is a potent inhibitor in biochemical assays, some research has indicated it has negligible passive permeability across cell membranes.[1][2] This suggests that its utility as a cellular probe may be limited, and observed effects in cell-based assays might be influenced by long exposure times or potential off-target activities.[1] Therefore, results from cellular experiments should be interpreted with caution.

Despite this, the validation of ERAP1 and ERAP2 as therapeutic targets remains a significant area of interest. The development of more cell-permeable and selective inhibitors based on the this compound scaffold is a crucial next step for translating the modulation of antigen presentation into viable therapies for cancer and autoimmune disorders.[1]

References

- 1. Investigating the phosphinic acid tripeptide mimetic this compound as a tool compound inhibitor of the M1-aminopeptidase ERAP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Investigating the phosphinic acid tripeptide mimetic this compound as a tool compound inhibitor of the M1-aminopeptidase ERAP1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 4. pnas.org [pnas.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. dls.com [dls.com]

- 10. static.miltenyibiotec.com [static.miltenyibiotec.com]

The Role of DG013A in Antigen Processing: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The modulation of the immune system to recognize and eliminate diseased cells is a cornerstone of modern therapeutic development. A critical process in this intricate interplay is the presentation of intracellular antigens by Major Histocompatibility Complex (MHC) class I molecules, which allows for surveillance by cytotoxic T lymphocytes (CTLs). The generation of these antigenic peptides is a highly regulated cascade, with key enzymatic players ensuring the fidelity of the presented immunopeptidome. Among these, the Endoplasmic Reticulum Aminopeptidases (ERAP1 and ERAP2) play a pivotal role in the final trimming of peptide precursors to the optimal length for MHC class I binding. DG013A, a phosphinic acid tripeptide mimetic, has emerged as a potent inhibitor of these enzymes, offering a valuable tool to probe the intricacies of antigen processing and a potential therapeutic agent to modulate immune responses in cancer and autoimmune diseases. This technical guide provides an in-depth overview of the function of this compound in antigen processing, detailing its mechanism of action, summarizing key experimental findings, and providing protocols for relevant assays.

Core Mechanism of Action: Competitive Inhibition of ERAP1 and ERAP2

This compound functions as a competitive inhibitor of ERAP1 and ERAP2, two homologous zinc-dependent M1 aminopeptidases residing in the endoplasmic reticulum.[1][2] These enzymes are responsible for trimming the N-terminus of antigenic peptide precursors that have been transported into the ER by the Transporter Associated with Antigen Processing (TAP).[3] By mimicking the transition state of peptide hydrolysis, this compound binds to the active site of ERAP1 and ERAP2, thereby preventing the cleavage of their natural substrates.[1][2]

The inhibition of ERAP activity by this compound has a profound impact on the repertoire of peptides presented by MHC class I molecules on the cell surface. This modulation of the immunopeptidome can have dual consequences depending on the specific antigen and cellular context:

-

Enhanced Presentation of Sub-optimal Epitopes: For some tumor or viral antigens, ERAP enzymes can over-trim the peptide, leading to its destruction and failure to bind to MHC class I. By inhibiting ERAP, this compound can prevent this degradation, leading to the rescue and presentation of these epitopes, thereby enhancing the immune response against the target cells.[1][4]

-

Decreased Presentation of Optimal Epitopes: Conversely, for epitopes that require ERAP trimming to achieve the optimal length for MHC class I binding, inhibition by this compound can lead to a decrease in their presentation. This can be beneficial in the context of autoimmune diseases where the target of the aberrant immune response is a self-antigen that requires ERAP processing for its presentation.

The structural basis for this compound's interaction with ERAP2 has been elucidated through X-ray crystallography, revealing that the phosphinic group coordinates with the active site zinc ion.[2] This detailed structural understanding provides a foundation for the rational design of next-generation ERAP inhibitors with improved potency and selectivity.

Quantitative Analysis of this compound Inhibitory Activity

The potency of this compound has been evaluated in numerous studies using in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of the inhibitor's efficacy. Below is a summary of reported IC50 values for this compound against ERAP1, ERAP2, and other related aminopeptidases.

| Target Enzyme | Reported IC50 (nM) | Reference(s) |

| ERAP1 | 33, 36, ~225-836 (variants) | [4][5] |

| ERAP2 | 11 | [5] |

| IRAP | 57 | [6] |

| Aminopeptidase N (APN) | 3.7 | [3] |

Note: IC50 values can vary depending on the specific assay conditions, substrate used, and enzyme source. The data presented here are for comparative purposes. The significant inhibitory activity against Aminopeptidase N (APN) raises considerations about the selectivity of this compound and potential off-target effects.[3] Furthermore, some studies have questioned the cellular permeability of this compound, which is a critical factor for its utility as an intracellular chemical probe.[3]

Key Experimental Evidence and Methodologies

The functional consequences of ERAP inhibition by this compound have been demonstrated in various cellular systems. Below are detailed protocols for key experiments that have been instrumental in elucidating the role of this compound in antigen processing.

Experimental Protocol 1: In Vitro ERAP1/ERAP2 Inhibition Assay

This protocol describes a standard method to determine the IC50 value of this compound against recombinant ERAP1 or ERAP2.

Materials:

-

Recombinant human ERAP1 or ERAP2

-

Fluorogenic peptide substrate (e.g., L-Leucine-7-amido-4-methylcoumarin for ERAP1, L-Arginine-7-amido-4-methylcoumarin for ERAP2)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

This compound stock solution (in DMSO)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 96-well plate, add a fixed concentration of recombinant ERAP1 or ERAP2 to each well.

-

Add the serially diluted this compound or vehicle control (DMSO) to the wells containing the enzyme.

-

Incubate the enzyme and inhibitor mixture at 37°C for 15-30 minutes.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation/460 nm emission for AMC-based substrates) over time using a fluorescence plate reader.

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

-

Plot the reaction velocity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental Protocol 2: Cellular Antigen Presentation Assay (SIINFEKL Model)

This protocol outlines a common method to assess the effect of this compound on the presentation of a model antigen, SIINFEKL, by MHC class I molecules on the cell surface.

Materials:

-

HeLa cells stably expressing H-2Kb (HeLa-Kb)

-

Vaccinia virus expressing a precursor of the SIINFEKL epitope targeted to the ER (e.g., LEQLE-SIINFEKL)

-

This compound

-

25-D1.16 monoclonal antibody (specific for SIINFEKL-H-2Kb complexes), conjugated to a fluorophore (e.g., FITC or PE)

-

Flow cytometer

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

FACS buffer (PBS with 2% FBS)

Procedure:

-

Seed HeLa-Kb cells in a 24-well plate and allow them to adhere overnight.

-

Infect the cells with the SIINFEKL-expressing vaccinia virus at a suitable multiplicity of infection (MOI).

-

After a 1-2 hour infection period, remove the virus-containing medium and replace it with fresh medium containing various concentrations of this compound or a vehicle control.

-

Incubate the cells for a further 16-24 hours to allow for antigen processing and presentation.

-

Harvest the cells by gentle trypsinization and wash with PBS.

-

Resuspend the cells in FACS buffer and stain with the fluorophore-conjugated 25-D1.16 antibody for 30-60 minutes on ice, protected from light.

-

Wash the cells twice with FACS buffer to remove unbound antibody.

-

Resuspend the cells in FACS buffer and analyze by flow cytometry, quantifying the mean fluorescence intensity (MFI) of the 25-D1.16 staining.

-

An increase or decrease in MFI in the presence of this compound indicates an enhancement or reduction in SIINFEKL presentation, respectively.

Visualizing the Impact of this compound

To better understand the molecular pathways and experimental workflows discussed, the following diagrams have been generated using the DOT language.

Caption: this compound inhibits ERAP1/ERAP2 in the antigen processing pathway.

References

- 1. Detection of Antigen Presentation by Murine Bone Marrow-Derived Dendritic Cells - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. biochemistry.chem.uoa.gr [biochemistry.chem.uoa.gr]

- 3. Investigating the phosphinic acid tripeptide mimetic this compound as a tool compound inhibitor of the M1-aminopeptidase ERAP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. bib-pubdb1.desy.de [bib-pubdb1.desy.de]

An In-Depth Technical Guide to the Inhibition of Insulin-Regulated Aminopeptidase (IRAP) by DG013A

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potent inhibitor DG013A and its interaction with Insulin-Regulated Aminopeptidase (IRAP), a zinc-metalloprotease implicated in cognitive function and immune response. This compound, a phosphinic acid tripeptide mimetic, has been instrumental in elucidating the physiological roles of IRAP. This document details the quantitative aspects of this compound's inhibitory action, provides meticulous experimental protocols for its assessment, and visualizes the complex biological pathways and experimental procedures through detailed diagrams. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the critical knowledge required to effectively utilize this compound as a tool compound in the study of IRAP and the development of novel therapeutics.

Introduction to this compound and IRAP

Insulin-Regulated Aminopeptidase (IRAP), also known as oxytocinase or placental leucine aminopeptidase, is a type II transmembrane zinc-protease belonging to the M1 family of aminopeptidases.[1] It is highly expressed in brain regions associated with cognition and is involved in various physiological processes, including the regulation of peptide hormones like oxytocin and vasopressin, glucose uptake via the GLUT4 transporter, and antigen cross-presentation in the immune system.[1][2][3] The diverse functions of IRAP have made it an attractive therapeutic target for a range of conditions, including cognitive disorders and autoimmune diseases.[3]

This compound is a rationally designed, potent phosphinic pseudopeptide inhibitor of IRAP and its homologous aminopeptidases, ERAP1 and ERAP2.[4][5] Its design as a transition-state analogue allows it to bind with high affinity to the active site of these enzymes.[4][6] this compound has been utilized as a chemical probe to investigate the roles of these aminopeptidases in cellular processes, particularly in the context of antigen presentation.[4][7] However, its utility as an intracellular probe has been questioned due to its predicted low passive permeability.[7][8] This guide will focus on the inhibitory action of this compound on IRAP, providing the technical details necessary for its application in research and drug discovery.

Quantitative Data on this compound Inhibition

The inhibitory potency of this compound against IRAP and other M1 aminopeptidases has been quantified in multiple studies. The following table summarizes the key inhibition constants (IC50), providing a comparative view of this compound's activity and selectivity.

| Target Enzyme | Inhibitor | IC50 (nM) | Notes |

| IRAP | This compound | 12 - 30 | Varies depending on assay conditions.[9][10] |

| ERAP1 | This compound | 33 - 36 | [11][12] |

| ERAP2 | This compound | 11 | [11] |

| APN | This compound | 3.7 | [8][13] |

Experimental Protocols

In Vitro IRAP Inhibition Assay (Fluorogenic)

This protocol describes a common method to determine the inhibitory activity of this compound against recombinant human IRAP using a fluorogenic substrate.[12][14]

Materials:

-

Recombinant Human IRAP

-

This compound

-

L-Leucine-7-amido-4-methylcoumarin (Leu-AMC) (Substrate)[15][16]

-

Assay Buffer: 50 mM HEPES, 100 mM NaCl, pH 7.5

-

Dimethyl Sulfoxide (DMSO)

-

384-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in DMSO to achieve a range of desired final concentrations for the assay.

-

Assay Plate Preparation:

-

Add 1 µL of the serially diluted this compound or DMSO (for control wells) to the wells of a 384-well plate.

-

Add 20 µL of recombinant human IRAP diluted in assay buffer to each well. The final enzyme concentration should be optimized for linear reaction kinetics.

-

Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

-

-

Enzymatic Reaction:

-

Initiate the enzymatic reaction by adding 20 µL of Leu-AMC substrate solution (prepared in assay buffer) to each well. The final substrate concentration should be at or below its Km value.

-

-

Fluorescence Measurement:

-

Data Analysis:

-

Determine the initial reaction rates (V0) from the linear portion of the fluorescence versus time curves.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Calculate the IC50 value by fitting the data to a four-parameter variable slope non-linear regression model using appropriate software (e.g., GraphPad Prism).[12][17]

-

Visualizations: Signaling Pathways and Experimental Workflows

IRAP's Role in Insulin-Regulated GLUT4 Trafficking

The following diagram illustrates the signaling cascade initiated by insulin, leading to the translocation of GLUT4-containing vesicles to the plasma membrane, a process in which IRAP plays a crucial role. This compound inhibits the aminopeptidase activity of IRAP, which is located on the luminal side of these vesicles and the extracellular domain upon fusion with the plasma membrane.

Caption: Insulin signaling pathway leading to GLUT4 translocation, highlighting IRAP's role and this compound's point of inhibition.

Experimental Workflow for this compound IC50 Determination

This diagram outlines the logical steps involved in determining the half-maximal inhibitory concentration (IC50) of this compound for IRAP.

Caption: Workflow for determining the IC50 of this compound against IRAP.

Conclusion

This compound stands as a pivotal tool for the functional investigation of Insulin-Regulated Aminopeptidase. Its potent and well-characterized inhibitory profile allows for the precise dissection of IRAP's roles in various physiological and pathological contexts. This guide has provided a consolidated resource of quantitative data, detailed experimental methodologies, and clear visual representations of the associated biological pathways and workflows. It is anticipated that this information will facilitate further research into the therapeutic potential of targeting IRAP and aid in the development of next-generation inhibitors with improved pharmacological properties.

References

- 1. Insulin-regulated Aminopeptidase Is a Key Regulator of GLUT4 Trafficking by Controlling the Sorting of GLUT4 from Endosomes to Specialized Insulin-regulated Vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Insulin-stimulated exocytosis of GLUT4 is enhanced by IRAP and its partner tankyrase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Insulin-responsive amino peptidase follows the Glut4 pathway but is dispensable for the formation and translocation of insulin-responsive vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. caymanchem.com [caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. molbiolcell.org [molbiolcell.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. IRAP-dependent endosomal T cell receptor signalling is essential for T cell responses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

- 13. L-Leucine 7-amido-4-methylcoumarin, Fluorogenic substrate (CAS 66447-31-2) | Abcam [abcam.com]

- 14. Assay: Inhibition of human recombinant IRAP expressed in HeLa cells assessed as L-Leucine-7-amido-4-methyl coumarin hydrolysis to 7-amido-4-methyl co... - ChEMBL [ebi.ac.uk]

- 15. fluorogenic, ≥98% (TLC), powder | Sigma-Aldrich [sigmaaldrich.com]

- 16. scientificlabs.co.uk [scientificlabs.co.uk]

- 17. Investigating the phosphinic acid tripeptide mimetic this compound as a tool compound inhibitor of the M1-aminopeptidase ERAP1 - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on Phosphinic Pseudotripeptide Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on phosphinic pseudotripeptide inhibitors, focusing on their role as potent modulators of metalloproteases involved in the antigen presentation pathway. This document details their mechanism of action, structure-activity relationships, and the experimental protocols for their synthesis and evaluation, serving as a comprehensive resource for researchers in immunology, medicinal chemistry, and drug discovery.

Core Concepts: Mechanism of Action

Phosphinic pseudotripeptides are transition-state analogue inhibitors of zinc metalloproteases.[1][2] Their structure mimics the tetrahedral intermediate formed during peptide bond hydrolysis by these enzymes. The phosphinic acid moiety chelates the active site zinc ion, while the peptide-like side chains engage with the enzyme's specificity pockets (S1, S1', S2', etc.), conferring potency and selectivity.[1][3]

A key application of these inhibitors is the modulation of the adaptive immune response through the inhibition of M1 aminopeptidases of the oxytocinase subfamily, namely endoplasmic reticulum aminopeptidase 1 (ERAP1), ERAP2, and insulin-regulated aminopeptidase (IRAP).[4][5][6] These enzymes play a crucial role in the final trimming of antigenic peptides before their loading onto Major Histocompatibility Complex (MHC) class I molecules for presentation to cytotoxic T-lymphocytes.[4][5] By inhibiting these aminopeptidases, phosphinic pseudotripeptides can alter the repertoire of presented antigens, a mechanism with therapeutic potential in cancer immunotherapy and autoimmune diseases.[5][7]

Quantitative Data: Inhibitory Potency

The following table summarizes the in vitro inhibitory activities of selected phosphinic pseudotripeptide inhibitors against ERAP1, ERAP2, and IRAP. The data is compiled from various studies to provide a comparative overview of their potency and selectivity.

| Inhibitor ID | P1' Residue | P2' Residue | ERAP1 IC50 (nM) | ERAP2 IC50 (nM) | IRAP IC50 (nM) | Reference |

| DG013A | Leucine | Tryptophan | 48 | 80 | 57 | [7] |

| DG046 | Propargyl | Phenylalanine | 43 | 37 | 2 | [3] |

| Compound 1a | Leucine | Tryptophan | 48 | 80 | - | [7] |

| Compound 1b | Leucine | Serine | 7500 | 129 | - | [7] |

| Compound 1c | Leucine | Tyrosine | 340 | 55 | - | [7] |

| Compound 1d | Leucine | Lysine | 3000 | 271 | - | [7] |

| Compound 4 | para-isoxazolyl phenol | Phenylalanine | 33 | 56 | 4 | [3] |

| Compound 5 | Phenol | - | - | - | - | [3] |

| Compound 6 | Chlorobenzene | - | - | 345 | 34 | [3] |

Experimental Protocols

General Synthesis of Phosphinic Pseudotripeptide Inhibitors

The synthesis of phosphinic pseudotripeptides often involves a multi-step solution-phase approach. A representative protocol for the synthesis of an inhibitor like this compound is outlined below.[8]

Step 1: Deprotection of the N-terminal Protecting Group

-

The starting material, a stereochemically pure Cbz-protected phosphinic pseudodipeptide (e.g., Cbz-(R)-hPhe--INVALID-LINK---Leu-OH), is treated with a solution of HBr in acetic acid (33% w/v).

-

The reaction is stirred at room temperature for 1-2 hours.

-

The solvent is removed under reduced pressure, and the resulting hydrobromide salt is washed with diethyl ether and dried.

Step 2: N-terminal Boc Protection

-

The hydrobromide salt from the previous step is dissolved in a suitable solvent such as dimethylformamide (DMF).

-

Triethylamine (Et3N) is added to neutralize the salt, followed by the addition of di-tert-butyl dicarbonate (Boc)2O.

-

The reaction mixture is stirred at room temperature for 24 hours.

-

The solvent is evaporated, and the residue is purified by column chromatography to yield the Boc-protected phosphinic pseudodipeptide.

Step 3: Coupling with the C-terminal Amino Acid Amide

-

The Boc-protected pseudodipeptide is dissolved in a solvent like dichloromethane (CH2Cl2).

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) are added to the solution.

-

The appropriate amino acid amide (e.g., H-(S)-Trp-NH2) and a base such as N,N-diisopropylethylamine (DIPEA) are added.

-

The reaction is stirred at room temperature for 2-4 hours.

-

The mixture is washed sequentially with aqueous HCl, saturated NaHCO3, and brine. The organic layer is dried over Na2SO4 and concentrated.

Step 4: Final Deprotection

-

The Boc-protected pseudotripeptide is dissolved in a mixture of trifluoroacetic acid (TFA) and CH2Cl2 (typically 1:1 v/v).

-

The solution is stirred at room temperature for 1-2 hours.

-

The solvent is removed under reduced pressure, and the crude product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to yield the final phosphinic pseudotripeptide inhibitor.

Enzyme Inhibition Assay

The inhibitory potency of the synthesized compounds is determined using a fluorometric enzyme inhibition assay.

-

Reagents and Buffers:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5.

-

Enzyme: Recombinant human ERAP1, ERAP2, or IRAP.

-

Substrate: Fluorogenic substrate, e.g., L-Leucine-7-amido-4-methylcoumarin (Leu-AMC).

-

Inhibitor: Synthesized phosphinic pseudotripeptide dissolved in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure:

-

The assay is performed in a 96-well plate format.

-

A solution of the enzyme in the assay buffer is pre-incubated with varying concentrations of the inhibitor for 15 minutes at 37°C.

-

The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

-

The fluorescence intensity is monitored over time using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 380 nm excitation and 460 nm emission for AMC).

-

The initial reaction velocities are calculated from the linear portion of the fluorescence versus time curves.

-

-

Data Analysis:

-

The percentage of inhibition for each inhibitor concentration is calculated relative to a control reaction without the inhibitor.

-

The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the dose-response data to a suitable equation (e.g., the four-parameter logistic equation) using graphing software.

-

Visualizations

Signaling Pathway: Inhibition of Antigen Presentation

The following diagram illustrates the role of phosphinic pseudotripeptide inhibitors in modulating the MHC class I antigen presentation pathway.

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of phosphinic inhibitor this compound [bio-protocol.org]

- 6. upload.wikimedia.org [upload.wikimedia.org]

- 7. biochemistry.chem.uoa.gr [biochemistry.chem.uoa.gr]

- 8. superchemistryclasses.com [superchemistryclasses.com]

The Impact of DG013A on MHC Class I Antigen Presentation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Major Histocompatibility Complex (MHC) class I molecules are pivotal in the adaptive immune response, presenting endogenous peptide antigens to cytotoxic T lymphocytes (CTLs). The generation of these peptides is a tightly regulated process, with endoplasmic reticulum aminopeptidase 1 (ERAP1) and ERAP2 playing a crucial role in the final trimming of peptide precursors. Dysregulation of this pathway is implicated in various pathologies, including autoimmune diseases and cancer. DG013A, a phosphinic acid tripeptide mimetic, has emerged as a potent inhibitor of ERAP1 and ERAP2. This technical guide provides an in-depth analysis of the impact of this compound on the MHC class I antigen presentation pathway. It consolidates quantitative data on its inhibitory activity, details key experimental protocols for its investigation, and provides visual representations of the underlying biological and experimental workflows.

Introduction to the MHC Class I Antigen Presentation Pathway

The MHC class I antigen presentation pathway is a fundamental process for immune surveillance.[1][2] Endogenously synthesized proteins are degraded into peptides by the proteasome in the cytosol.[1][2] These peptides are then translocated into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP).[1][2] Within the ER, peptides that are too long for MHC class I binding undergo further trimming, primarily by ERAP1 and ERAP2.[3][4] These aminopeptidases cleave N-terminal amino acids from peptide precursors to generate epitopes of optimal length (typically 8-10 amino acids) for binding to MHC class I molecules.[3][5] The resulting peptide-MHC class I complexes are then transported to the cell surface for presentation to CD8+ T cells.[1][2]

ERAP1 exhibits a "molecular ruler" function, preferentially trimming longer peptides while sparing shorter ones.[5] The activity of ERAP1 and ERAP2 can either generate the final antigenic epitope or destroy it by excessive trimming, thus shaping the immunopeptidome presented by a cell.

This compound: A Potent Inhibitor of ERAP1 and ERAP2

This compound is a phosphinic pseudopeptide that acts as a competitive, transition-state analogue inhibitor of ERAP1 and ERAP2.[6] Its chemical structure allows it to bind to the active site of these M1 aminopeptidases, effectively blocking their catalytic activity. The inhibitory potential of this compound has been quantified in several studies, with reported IC50 values in the nanomolar range.

Quantitative Data on this compound Inhibitory Activity

The following table summarizes the reported IC50 values for this compound against ERAP1 and ERAP2 from various studies. It is important to note that variations in experimental conditions, such as enzyme and substrate concentrations, can contribute to differences in the observed values.

| Target Enzyme | Reported IC50 (nM) | Source / Reference |

| ERAP1 | 33 | MedchemExpress[7], Wilding et al. (lit.)[8] |

| ERAP1 | 36 | Stamogiannos et al.[9] |

| ERAP1 | >165 (re-evaluated) | Wilding et al.[8] |

| ERAP2 | 11 | MedchemExpress[7], Wilding et al. (lit.)[8] |

| ERAP2 | >55 (re-evaluated) | Wilding et al.[8] |

Note: The re-evaluated IC50 values by Wilding et al. suggest a weaker affinity than previously reported, highlighting the importance of standardized assay conditions for direct comparison.

Impact of this compound on the Immunopeptidome

By inhibiting ERAP1 and ERAP2, this compound significantly alters the repertoire of peptides presented by MHC class I molecules. This modulation of the immunopeptidome can have profound effects on T-cell recognition. The consequences of ERAP1/2 inhibition are context-dependent and can lead to either a decrease or an increase in the presentation of specific epitopes.

-